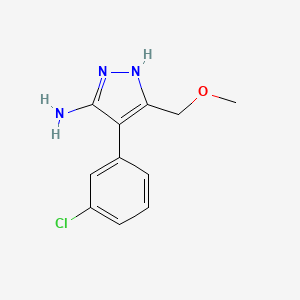

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 4, a methoxymethyl group at position 3, and an amine group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of the reduced pyrazole derivative.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated potential biological activities associated with this compound, particularly in:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens, including fungi and bacteria. For example, derivatives have shown significant antifungal activity against phytopathogenic fungi and bactericidal effects through membrane disruption.

- Anticancer Activity : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.96 to 4.38 μM. The mechanism often involves inhibition of topoisomerase II, crucial for DNA replication.

- Anti-inflammatory Activity : The compound can inhibit the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-alpha, contributing to its anti-inflammatory properties.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its unique structural features make it a candidate for drug development targeting specific molecular pathways involved in disease progression.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate can facilitate the synthesis of novel compounds with desirable properties for various applications.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of pathogenic fungi in vitro, showcasing its potential as an antifungal agent.

- Cancer Cell Line Testing : Research indicated that specific derivatives induced apoptosis in cancer cells through mechanisms involving topoisomerase inhibition, highlighting their anticancer potential.

- Inflammation Model Testing : In vivo studies showed that this compound reduced inflammation markers significantly in animal models, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-(3-chlorophenyl)-1H-pyrazol-5-amine: Lacks the methoxymethyl group.

3-(methoxymethyl)-1H-pyrazol-5-amine: Lacks the chlorophenyl group.

4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxymethyl group.

Uniqueness

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to the presence of both the chlorophenyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Biological Activity

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O. The compound features a pyrazole ring substituted with a chlorophenyl group and a methoxymethyl group, which are crucial for its biological activity. The structural representation is as follows:

- Molecular Formula : C₁₁H₁₂ClN₃O

- Molecular Weight : 237.69 g/mol

- SMILES Notation : COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The specific activities of this compound have been explored in several studies.

Antifungal Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various fungal strains. For instance, compounds similar to this compound showed significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some related pyrazole derivatives demonstrated promising results in inhibiting the growth of this bacterium, suggesting potential applications in tuberculosis treatment .

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity, leading to cell lysis. Additionally, some studies suggest that these compounds may act by inhibiting key enzymes involved in fungal metabolism .

Case Studies and Research Findings

A notable study synthesized various pyrazole derivatives and assessed their biological activities. Among these, this compound was included in a broader investigation into the structure-activity relationship (SAR) of pyrazole compounds. The results indicated that modifications to the pyrazole ring significantly influenced antifungal potency and selectivity .

| Study | Compound | Activity Tested | Results |

|---|---|---|---|

| Study 1 | This compound | Antifungal | Significant inhibition against C. albicans |

| Study 2 | Related Pyrazole Derivatives | Antitubercular | Effective against M. tuberculosis H37Rv |

| Study 3 | General Pyrazole Derivatives | Enzyme Inhibition | Moderate inhibition of xanthine oxidase |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-component reactions starting from substituted phenylhydrazines and carbonyl precursors. For example, 4-chlorobenzaldehyde reacts with hydrazine hydrate to form a hydrazine intermediate, followed by cyclization with ethyl acetoacetate. Methylation using methyl iodide introduces the methoxymethyl group .

- Critical Factors : Temperature (60–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl) significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the amine-substituted pyrazole .

Q. How can spectroscopic techniques resolve structural ambiguities, such as regioisomerism in pyrazole derivatives?

- Methodology :

- ¹H/¹³C NMR : Distinguish between N1- and N2-substituted isomers via chemical shifts of pyrazole protons (e.g., H-3 and H-5 typically appear as singlets near δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₁ClN₃O, exact mass 236.0593) and fragmentation patterns (e.g., loss of methoxymethyl group at m/z 177) .

Q. What are the key physicochemical properties influencing solubility and stability?

- Properties :

- LogP : ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .

- pKa : The amine group (pKa ~8.2) protonates under acidic conditions, enhancing water solubility .

- Stability : Susceptible to oxidation at the methoxymethyl group; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) modulate reactivity in cross-coupling reactions?

- Mechanistic Insight : The 3-chlorophenyl group exerts a meta-directing effect, reducing electron density at the pyrazole ring compared to para-substituted analogs. This lowers reactivity in Suzuki-Miyaura couplings but enhances electrophilic substitution at C-4 .

- Experimental Design : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., CDK2 or EGFR kinases) using PyMOL for visualization. The methoxymethyl group may form hydrogen bonds with Thr106/Lys33 residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates favorable interactions .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Troubleshooting Framework :

Assay Conditions : Verify buffer pH (7.4 vs. 6.5 alters protonation states) and ATP concentrations (10 µM vs. 100 µM impacts competitive inhibition) .

Compound Purity : HPLC purity >95% (C18 column, 220 nm) ensures reproducibility. Impurities like unreacted hydrazine (retention time ~2.1 min) may skew results .

Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .

Properties

Molecular Formula |

C11H12ClN3O |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H3,13,14,15) |

InChI Key |

FICXRYUOAAWVJL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.